Product packaging for 2'-O-Methyl-5-hydroxymethylcytidine(Cat. No.:)

2'-O-Methyl-5-hydroxymethylcytidine

Cat. No.: B12308655
M. Wt: 287.27 g/mol
InChI Key: YHOUCWSAAAAILW-FDDDBJFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-O-Methyl-5-hydroxymethylcytidine (hm5Cm) is a naturally occurring modified ribonucleoside identified in the total RNA of higher organisms, including humans and mice . It is recognized as a stable oxidative metabolite of 5-methylcytidine (m5C), forming a component of the complex epitranscriptomic landscape that regulates gene expression . Unlike its unmethylated counterpart, 5-hydroxymethylcytidine (hm5C), which can exhibit dynamic turnover, hm5Cm demonstrates notable stability within RNA transcripts, suggesting it may play a role in promoting RNA stability . The presence of the 2'-O-methyl group on the ribose sugar is known to block the 2'-hydroxyl as a proton donor, thereby protecting the RNA molecule from hydrolysis and potentially increasing its lifetime . Researchers employ hm5Cm to study its specific biological functions, which are believed to include the stabilization of tRNA structures and the facilitation of codon-anticodon interactions . The compound is also critical for investigating the dynamic and reversible nature of RNA modifications, an area of study often termed epitranscriptomics . Synthetic phosphoramidite monomers of hm5Cm have been developed, enabling the site-specific incorporation of this modification into RNA oligonucleotides via solid-phase synthesis . This allows for the production of well-defined, synthetic RNA strands containing hm5Cm, which are invaluable tools for biochemical and biophysical studies, including the development of sequencing methods and the identification of reader proteins . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N3O6 B12308655 2'-O-Methyl-5-hydroxymethylcytidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17N3O6

Molecular Weight

287.27 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one

InChI

InChI=1S/C11H17N3O6/c1-19-8-7(17)6(4-16)20-10(8)14-2-5(3-15)9(12)13-11(14)18/h2,6-8,10,15-17H,3-4H2,1H3,(H2,12,13,18)/t6-,7-,8-,10-/m1/s1

InChI Key

YHOUCWSAAAAILW-FDDDBJFASA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CO)CO)O

Canonical SMILES

COC1C(C(OC1N2C=C(C(=NC2=O)N)CO)CO)O

Origin of Product

United States

Biological Occurrence and Distribution of 2 O Methyl 5 Hydroxymethylcytidine

Quantitative Analysis of 2'-O-Methyl-5-hydroxymethylcytidine Levels in Diverse Organisms

The abundance of hm5Cm varies significantly across different species and even between different cell types and tissues within the same organism. acs.orgnih.gov Quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/HRMS) has been instrumental in determining the levels of this modified nucleoside. acs.orgnih.govresearchgate.net

Abundance in Mammalian Cells and Tissues (e.g., Human HEK293T cells, Murine Brain Tissue)

In mammalian systems, hm5Cm has been detected in both human cells and mouse tissues. acs.orgnih.gov Studies on human embryonic kidney (HEK293T) cells and murine brain tissue have shown that the levels of hm5Cm are comparable to its unmethylated counterpart, 5-hydroxymethylcytidine (B44077) (hm5C). acs.orgnih.gov This suggests that both forms of C5-hydroxymethylation are present in mammalian RNA. acs.orgacs.org

Abundance of Cytidine (B196190) Modifications in Mammalian Systems
Organism/Cell LineTissue/Cell TypeModificationAbundance (ppm)Reference
HumanHEK293T cellshm5CmComparable to hm5C acs.orgnih.gov
MouseBrain Tissuehm5CmComparable to hm5C acs.orgnih.govmdpi.com

Distribution in Lower Eukaryotes (e.g., C. elegans, D. melanogaster)

Interestingly, in some lower eukaryotes, the distribution of hm5C and hm5Cm differs from that observed in mammals. acs.orgnih.gov In the nematode Caenorhabditis elegans, hm5C levels are very low or undetectable, while hm5Cm is present at a relatively high and detectable level, approximately 30 parts per million (ppm) in total RNA. acs.orgnih.govnih.gov Similarly, while the presence of hm5C in the fruit fly Drosophila melanogaster was initially suggested by dot blot experiments, it could not be confirmed by the more sensitive LC-MS/HRMS method. acs.org In contrast, hm5Cm was readily observed in this organism. acs.org This suggests that some organisms may preferentially utilize the 2'-O-methylated form of hm5C. acs.org

Comparative Levels Across Different Species

A comparative analysis reveals a fascinating trend: organisms with low or undetectable levels of hm5C often exhibit relatively high levels of hm5Cm. acs.orgnih.gov This is exemplified by C. elegans and D. melanogaster. acs.orgnih.gov In contrast, mammalian systems like human cells and mouse brain contain comparable amounts of both hm5C and hm5Cm. acs.orgnih.gov This suggests that eukaryotes may have evolved to selectively use either the 2'-OH methylated or unmethylated derivative of 5-hydroxymethylcytidine, with mammals being a notable exception where both forms are prevalent. acs.orgacs.org

Comparative Levels of hm5C and hm5Cm Across Species
Organismhm5C Levelhm5Cm LevelReference
Human (HEK293T cells)Comparable to hm5CmComparable to hm5C acs.orgnih.gov
Mouse (Brain Tissue)Comparable to hm5CmComparable to hm5C acs.orgnih.gov
C. elegansVery low/undetectable~30 ppm acs.orgnih.gov
D. melanogasterUndetectable by LC-MS/HRMSReadily observed acs.org

Cellular and Subcellular Localization of this compound

The discovery of hm5Cm has prompted investigations into its specific location within the cell and its association with different types of RNA molecules. nih.gov

Enrichment in Specific RNA Classes (e.g., tRNA fractions)

Research has indicated that the precursor, hm5C, is enriched in transfer RNA (tRNA) fractions. acs.orgnih.gov Given that 2'-O-methylation is a known modification in tRNA molecules, it is hypothesized that hm5Cm may also be prevalent in this RNA class. nih.govresearchgate.net Specifically, 2'-O-methylation at the first position of the anticodon in tRNA can enhance codon-anticodon interactions. nih.govresearchgate.net Furthermore, the oxidative derivative of hm5Cm, 2'-O-methyl-5-formylcytidine, is known to be present at the wobble position of cytoplasmic tRNAs. nih.gov

Presence in Other RNA Species

While the enrichment in tRNA is a key finding, 2'-O-methylation has been observed in various classes of RNA. nih.gov The presence of hm5Cm is not exclusively limited to tRNA and may occur in other RNA species, although further research is needed to fully elucidate its distribution. nih.gov

Biogenesis and Metabolic Pathways of 2 O Methyl 5 Hydroxymethylcytidine

Stability and Turnover Dynamics of 2'-O-Methyl-5-hydroxymethylcytidine in RNA

Once formed, hm⁵Cm is a remarkably stable modification within the RNA molecule. acs.orgnih.gov Isotope tracing studies in human cells (HEK293T) have revealed that the stability of hm⁵Cm is comparable to that of the canonical ribonucleoside cytidine (B196190) (rC) and the more common modification 5-methylcytidine (B43896) (m⁵C). acs.org After one complete cell cycle (approximately 15 hours), about 50% of the labeled hm⁵Cm remained, a figure similar to that of rC (45%) and m⁵C (50%). acs.org

Interplay with Other Cytosine Modifications in RNA (e.g., m⁵C, hm⁵C, f⁵C, ca⁵C)

The biogenesis of hm⁵Cm is intrinsically linked to a cascade of oxidative modifications of cytosine in RNA. The pathway begins with the methylation of cytosine to form 5-methylcytidine (m⁵C). This is followed by the TET-dependent or independent oxidation of m⁵C to 5-hydroxymethylcytidine (B44077) (hm⁵C). acs.orgrsc.org From hm⁵C, the pathway can diverge. One possibility is the 2'-O-methylation to form the stable hm⁵Cm.

Another potential fate for these modifications is further oxidation. For instance, the oxidative derivative of hm⁵Cm, 2'-O-methyl-5-formylcytidine (f⁵Cm), is a known modification found at the wobble position of cytoplasmic tRNAs. nih.govrsc.org This suggests a broader metabolic network where hm⁵Cm can be a precursor to other functional modifications. The existence of 5-formylcytidine (B110004) (f⁵C) and 5-carboxycytidine (ca⁵C) in RNA, which are further oxidation products in the demethylation pathway of m⁵C, points to a complex and dynamic interplay between these various cytosine derivatives. rsc.org The presence and levels of these modifications, including hm⁵Cm, can vary between organisms and cell types, suggesting specific regulatory roles. For example, mammalian RNA contains comparable amounts of both hm⁵C and hm⁵Cm, whereas other eukaryotes may predominantly have one or the other. acs.org

Biological Functions and Functional Implications of 2 O Methyl 5 Hydroxymethylcytidine

Role in RNA Stability and Lifetime Maintenance

Research has demonstrated that hm5Cm is a stable modification within human cells. nih.govacs.org This inherent stability suggests that its incorporation into RNA is a mechanism to ensure the persistence of these molecules for their functional roles within the cell. nih.govacs.org The stability conferred by 2'-O-methylation is a crucial aspect of maintaining the integrity of RNA, particularly for molecules like tRNA that are involved in the continuous process of protein synthesis. nih.govacs.org

Key Features of 2'-O-Methyl-5-hydroxymethylcytidine
Structural FeatureFunctional Consequence
2'-O-methylationPrevents RNA hydrolysis, increases RNA lifetime
5-hydroxymethyl groupOxidative derivative of 5-methylcytidine (B43896)

Impact on RNA Conformation and Structure

While direct structural studies specifically on RNA containing this compound are emerging, the principles of 2'-O-methylation strongly suggest that hm5Cm would contribute to a more rigid and stable local RNA structure. This localized stability can be critical for the proper folding of complex RNA molecules and for creating specific recognition sites for RNA-binding proteins.

Modulation of RNA-RNA Interactions and Duplex Formation

The structural stability imparted by this compound is proposed to extend to its interactions with other RNA molecules. It is suggested that hm5Cm may promote the stability of duplex formation with complementary RNA strands. nih.govacs.orgresearchgate.net This enhanced stability of RNA-RNA interactions is a direct consequence of the favorable conformational properties induced by the 2'-O-methylation.

In the context of translation, the stability of the codon-anticodon interaction is paramount for accuracy. The presence of modified nucleosides in the anticodon loop of tRNA, including those with 2'-O-methylation, can fine-tune the thermodynamics of this interaction, ensuring both specificity and efficiency in protein synthesis.

Specific Functional Roles in RNA Classes:

Quantitative analysis has revealed that this compound is found in tRNA. nih.govacs.org The modification of tRNA nucleosides is a critical layer of gene expression regulation, particularly in the context of cellular stress. The extent of 5-methylcytidine (m5C) modification in tRNA, the precursor to hm5Cm, is known to play a key role in regulating the cellular stress response. nih.govacs.orgacs.org An absence of m5C can lead to increased stress-induced cleavage of tRNAs and sensitizes organisms to oxidative stress. nih.govacs.orgacs.org

Furthermore, tRNA modifications can be dynamic in response to environmental insults, triggering a stress-specific enhancement of the translation of proteins crucial for the cell's survival. acs.orgacs.org The presence of hm5Cm in tRNA suggests its involvement in these stress response pathways, potentially by protecting tRNA from cleavage or by modulating the translation of specific mRNAs. researchgate.netmdpi.com

Abundance of Cytosine Modifications in Total RNA of Various Organisms
Organismhm5Cm (ppm)
C. elegans30
Human (HEK293T cells)Comparable to hm5C
Mouse (brain tissue)Comparable to hm5C

Methylation of the 2'-hydroxyl group in tRNA molecules, particularly at the first position of the anticodon (the "wobble" position), has been observed to promote codon-anticodon interaction. nih.govacs.orgresearchgate.net This enhancement is crucial for the fidelity and efficiency of translation. The presence of this compound, especially if located at or near the anticodon loop, is therefore likely to contribute to the accuracy of the genetic code reading process. The oxidative derivative of hm5Cm, 2'-O-methyl-5-formylcytidine, is known to be present at the wobble position of cytoplasmic tRNAs, further highlighting the importance of such modifications in this critical region. nih.govresearchgate.net

The complex L-shaped tertiary structure of tRNA is stabilized by a network of interactions between different parts of the molecule. tulane.edu Modified nucleosides, including those with 2'-O-methylation, play a vital role in maintaining this three-dimensional fold. mdpi.com The C3'-endo conformation favored by 2'-O-methylation contributes to the stability of the helical stems within the tRNA structure. mdpi.com Furthermore, methylated nucleosides are known to be involved in tertiary interactions that are critical for the correct folding of tRNA, ensuring its proper function in aminoacylation and ribosomal protein synthesis. mdpi.com The presence of this compound within the tRNA molecule likely contributes to these stabilizing interactions, ensuring the tRNA maintains its functional conformation. mdpi.com

Messenger RNA (mRNA) Regulation

The regulation of messenger RNA (mRNA) is a critical process controlling gene expression. While this compound (hm5Cm) is a recently discovered RNA modification, its direct roles in mRNA regulation are still being elucidated. However, the functions of its constituent modifications—2'-O-methylation and cytosine hydroxymethylation—provide a framework for its potential impact.

Involvement in mRNA Capping and Processing

The 5' cap is a defining feature of eukaryotic mRNAs, essential for their stability, processing, and translation nih.gov. This structure consists of a 7-methylguanosine (m7G) nucleotide linked to the first transcribed nucleotide via a 5'-5' triphosphate bridge nih.gov. In higher eukaryotes, this basic 'cap0' structure is further modified by 2'-O-methylation on the ribose of the first nucleotide to form 'cap1', and sometimes on the second nucleotide to form 'cap2' nih.govnih.gov.

This 2'-O-methylation of the cap structure is crucial for mRNA stability. It serves as a protective mark that helps distinguish the cell's own mature mRNAs from foreign or incompletely processed transcripts biorxiv.org. A key cellular quality control mechanism involves the DXO protein, an enzyme that degrades RNAs with aberrant or incomplete 5' ends nih.gov. Research has shown that 2'-O-methylation in the cap1 structure protects mRNAs from being targeted by DXO for decapping and degradation nih.govplos.org. This modification reduces the affinity of DXO for the capped RNA, thereby sparing mature, correctly processed transcripts from destruction and increasing their half-life nih.govplos.orgmdpi.com. While 2'-O-methylation is integral to this process, the specific incorporation and function of this compound within the mRNA cap have not yet been detailed. The predominant modifications at the 5' cap are well-characterized, but the full diversity of modified nucleosides at this position is an area of ongoing investigation.

Implications for Gene Expression Regulation

Beyond stability, modifications within the 5' cap have direct implications for the regulation of gene expression at the level of translation. The presence of 2'-O-methylation can influence the efficiency of protein biosynthesis in a manner that is dependent on the specific cell type biorxiv.org. By altering the local structure and reducing the flexibility of the RNA backbone, 2'-O-methylation may enhance the processivity of ribosomes, leading to more efficient translation mdpi.com.

The discovery of reversible RNA modifications, such as the demethylation of N6-methyladenosine (m6A), has opened up the possibility that RNA marks can be dynamic and have regulatory roles analogous to epigenetic modifications on DNA nih.govacs.orgacs.org. This compound is an oxidative derivative of 5-methylcytidine (m5C) nih.govacs.org. In DNA, the analogous modification 5-hydroxymethylcytosine (B124674) is an intermediate in demethylation pathways and plays a role in maintaining cellular identity and regulating transcription nih.gov. While the direct regulatory functions of hm5Cm in mRNA are still under investigation, its existence suggests a potential for dynamic control of gene expression through RNA modification acs.org.

Non-coding RNA Functions (e.g., rRNA, snoRNA, snRNA, miRNA)

While much focus is placed on mRNA, non-coding RNAs (ncRNAs) are critical for a vast array of cellular functions, and their activity is often fine-tuned by post-transcriptional modifications. Evidence suggests that this compound and its related modifications play significant roles, particularly in transfer RNAs (tRNAs).

Beyond tRNA, 2'-O-methylation is found in other ncRNAs. In small nuclear RNAs (snRNAs) like U1, U2, U4, and U5, which are core components of the spliceosome, 2'-O-methylation is required for efficient pre-mRNA splicing nih.gov. The related modification m5C has been identified in ribosomal RNA (rRNA), where it is thought to influence translation, and in other ncRNAs such as vault RNAs and the long non-coding RNAs (lncRNAs) XIST and HOTAIR, where it may regulate their interaction with chromatin-modifying complexes nih.gov. In plants, flies, and other animals, 2'-O-methylation is also found on small ncRNAs like microRNAs (miRNAs), small-interfering RNAs (siRNAs), and PIWI-interacting RNAs (piRNAs), where it contributes to their stability and function mdpi.com. While the presence of hm5Cm has been confirmed in total RNA, its specific distribution and functional roles within these diverse classes of ncRNAs remain an active area of research nih.govacs.org.

Contributions to Host-Pathogen Interactions and Innate Immunity

The innate immune system relies on a limited set of sensors to distinguish the body's own molecules from those of invading pathogens, such as viruses. RNA modifications, including 2'-O-methylation, are at the forefront of this "self" versus "non-self" discrimination, playing a crucial role in host-pathogen interactions.

Modulation of Viral RNA Recognition by Host Immune Sensors

A primary defense mechanism against viral infection is the detection of foreign RNA in the cytoplasm by pattern recognition receptors (PRRs) like Retinoic Acid-Inducible Gene I (RIG-I) and Melanoma Differentiation-Associated protein 5 (MDA5) pnas.orgnih.gov. These sensors are activated by specific features of viral RNA, such as the 5'-triphosphate group present on viral replication products pnas.orgnih.gov.

To avoid detection, host cells modify their own RNAs. The 2'-O-methylation of the 5' cap structure (cap1) is a key molecular signature that identifies cellular mRNA as "self" biorxiv.orgmdpi.com. The RIG-I protein has a specific amino acid (Histidine 830) that acts as a sensor to discriminate between 2'-O-methylated ("self") and unmethylated ("non-self") RNA pnas.orgnih.gov. The presence of the 2'-O-methyl group abrogates RIG-I binding and signaling pnas.orgnih.gov. Many viruses have evolved to exploit this system by co-opting host enzymes to add a 2'-O-methylated cap to their own viral RNAs, effectively camouflaging them as host transcripts to evade immune recognition pnas.orgmdpi.com.

Other cytosine modifications have also been implicated in modulating immune sensor activity. Studies using synthetic RNAs have shown that the presence of modifications including 5-methylcytidine (m5C) and 5-hydroxymethylcytidine (B44077) (hm5C) can suppress RIG-I-mediated immune responses nih.govasm.org. This suggests that the landscape of RNA modifications, including hm5Cm, is a critical factor in modulating the activation of innate immune sensors.

Immune SensorActivating Ligand FeatureInhibitory ModificationConsequence of Inhibition
RIG-I 5'-triphosphate RNA, Unmethylated cap0 RNA pnas.orgnih.gov2'-O-methylation (cap1) pnas.orgnih.govEvasion of immune detection, prevention of antiviral response
MDA5 Long double-stranded RNA nih.gov2'-O-methylation nih.govEvasion of immune detection, prevention of antiviral response
TLRs (3, 7, 8) dsRNA, ssRNA nih.govm5C, m6A, Pseudouridine nih.govAblation of TLR signaling pathways

Impact on Antiviral Responses

The ability of RNA modifications to modulate immune sensors has a direct impact on the subsequent antiviral response. The activation of RIG-I and MDA5 initiates a signaling cascade that culminates in the production of type I interferons (IFNs), which are potent antiviral cytokines that establish an antiviral state in infected and neighboring cells nih.govfrontiersin.org.

By methylating their RNA, viruses can subvert the induction of type I interferons, allowing for more efficient replication nih.gov. For example, coronaviruses that lack 2'-O-methyltransferase activity are highly sensitive to interferons and induce a much stronger IFN response, which is dependent on the MDA5 sensor nih.gov. Similarly, HIV-1 hijacks a cellular methyltransferase to add 2'-O-methyl groups to its genome, which limits immune sensing and interferon production oup.com.

The host's own RNA methylation machinery is also a key regulator of innate immunity. Studies have shown that depletion of the m5C methyltransferase NSUN2, which would reduce the precursor pool for hm5Cm, leads to a significantly enhanced type I interferon response upon viral infection pnas.orgnih.gov. This enhanced immunity inhibits the replication of a broad range of DNA and RNA viruses pnas.orgresearchgate.net. Mechanistically, the reduction in m5C on certain host non-coding RNAs leads to their recognition by RIG-I, triggering a stronger baseline antiviral state pnas.orgnih.gov. This demonstrates that the cellular m5C epitranscriptome, and by extension its oxidative derivatives like hm5Cm, plays a critical role in controlling the threshold for activating antiviral innate immunity pnas.org.

Advanced Methodologies for the Study of 2 O Methyl 5 Hydroxymethylcytidine

Analytical Techniques for Detection and Quantification

The accurate detection and quantification of 2'-O-Methyl-5-hydroxymethylcytidine in complex biological samples are paramount to understanding its distribution and potential functions. Researchers have developed and applied highly sensitive analytical methods to achieve this.

Liquid Chromatography-Mass Spectrometry/High-Resolution Mass Spectrometry (LC-MS/HRMS)

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), stands as a cornerstone for the analysis of modified nucleosides, including hm5Cm. acs.orgacs.orgnih.govresearchgate.net This powerful technique allows for the separation, identification, and quantification of minute quantities of specific nucleosides from total RNA digests.

The process typically involves the enzymatic hydrolysis of RNA into its constituent nucleosides, which are then separated by liquid chromatography. The separated nucleosides are subsequently ionized and analyzed by a mass spectrometer. High-resolution instruments provide precise mass measurements, enabling the differentiation of hm5Cm from other nucleosides with similar masses. nih.gov Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the parent ion and analyzing the resulting product ions, creating a unique "fingerprint" for the molecule. researchgate.netnih.gov

Researchers have successfully employed LC-MS/HRMS to quantify the levels of hm5Cm in total RNA from various organisms and cell types, revealing its varying abundance. acs.orgnih.gov For instance, studies have used this method to compare the levels of hm5C and hm5Cm in human cells and mouse brain tissue. nih.gov The sensitivity of LC-MS/MS allows for the detection of even low-abundance modifications, which is critical for understanding the epitranscriptome. researchgate.net

Table 1: LC-MS/HRMS Applications in hm5Cm Research

ApplicationKey FindingsReferences
Discovery Identification of hm5Cm as a novel oxidative metabolite of 5-methylcytidine (B43896) (m5C) in human cell RNA. acs.orgacs.orgnih.govresearchgate.net
Quantification Determination of varying levels of hm5Cm in total RNA from different organisms, including humans and mice. acs.orgnih.govnih.gov
Stability Analysis Assessment of the stability of hm5Cm in human cells through isotopic labeling and time-course studies. acs.orgnih.gov

Application of Bio-isotopologue and Stable Isotope Labeling (SIL) for Metabolic Tracing

To investigate the metabolic origins and stability of this compound, researchers utilize stable isotope labeling (SIL). nih.gov This powerful technique involves introducing isotopically labeled precursors into cellular systems and tracing their incorporation into biomolecules over time. frontiersin.org

In the context of hm5Cm, a dual-labeling approach has been employed to distinguish between modification turnover and dilution due to cell proliferation. nih.gov For example, human HEK293T cells have been cultured with [methyl-13CD3]-L-methionine to label the methyl group of 5-methylcytidine (m5C), a precursor to hm5Cm. acs.orgnih.gov Subsequently, the medium is replaced with one containing unlabeled methionine and a different stable isotope-labeled nucleoside, such as 1,3-15N2-cytidine. acs.orgnih.gov

By monitoring the changes in the isotopic composition of m5C and hm5Cm over time using LC-MS/HRMS, researchers can gain insights into the dynamics of these modifications. acs.orgnih.gov This approach has been instrumental in demonstrating that hm5Cm is a stable modification in RNA. acs.orgnih.gov The use of bio-isotopologues provides a robust method to study the metabolic pathways and turnover rates of RNA modifications within a cellular context. nih.gov

Emerging Technologies for High-Resolution Mapping (e.g., Nanopore Sequencing in the context of Nm)

Nanopore sequencing involves threading a single RNA molecule through a protein nanopore. oup.com As the RNA passes through, it creates characteristic disruptions in an ionic current, which are dependent on the identity of the nucleotides within the pore's sensing region. oup.com RNA modifications like Nm can alter this current signal, allowing for their direct detection without the need for reverse transcription or amplification. nanoporetech.combiorxiv.org

Researchers have developed computational frameworks and machine learning models, such as Nm-Nano, to analyze nanopore sequencing data and predict the locations of Nm sites with high accuracy. nih.govtandfonline.comresearchgate.netbiorxiv.org These methods have been used to map thousands of Nm sites across the transcriptome in human cell lines like HeLa and HEK293. nih.govtandfonline.com While direct detection of the combined hm5Cm modification is still an area of active development, the progress in mapping its constituent modification, Nm, demonstrates the potential of nanopore sequencing to provide single-molecule, high-resolution maps of the epitranscriptome. nanoporetech.com

Table 2: Comparison of Nanopore Sequencing with Traditional Methods for Nm Detection

FeatureNanopore Direct RNA SequencingTraditional Methods (e.g., Antibody-based, Chemical-based)
Resolution Single-nucleotideLower resolution, often regional
Requirement for Amplification NoYes (often requires PCR)
Read Length Long reads, full-length transcriptsShort reads
Quantitative Information Stoichiometry can be estimatedOften qualitative or semi-quantitative
Throughput HighVariable

Chemical Synthesis Approaches for Functional Research

To fully understand the functional consequences of this compound, researchers require access to synthetic RNA oligonucleotides containing this specific modification at defined positions. This is achieved through sophisticated chemical synthesis strategies. digitellinc.comnih.govnih.govumich.edunih.gov

Synthesis of this compound Reference Standards

The unambiguous identification and quantification of hm5Cm in biological samples by techniques like LC-MS/HRMS rely on the availability of a pure, chemically synthesized reference standard. acs.org The synthesis of such standards is a critical first step in the analytical workflow.

One reported method for synthesizing the hm5Cm reference standard involves the sodium persulfate-mediated oxidation of commercially available 2'-O-methyl-5-methylcytidine (m5Cm). acs.org This chemical transformation introduces the hydroxyl group at the 5-methyl position, yielding the desired hm5Cm. The availability of this synthetic standard was crucial for unequivocally establishing hm5Cm as a novel RNA modification. acs.org The development of efficient synthetic routes for modified nucleosides is an ongoing area of chemical research. acs.org

Development of Phosphoramidite (B1245037) Monomers for RNA Oligonucleotide Incorporation

The site-specific incorporation of modified nucleosides like hm5Cm into RNA oligonucleotides is most commonly achieved using solid-phase phosphoramidite chemistry. epfl.chencyclopedia.pub This method requires the synthesis of a specialized building block known as a phosphoramidite monomer. oup.comacs.orgmdpi.commdpi.com

The synthesis of the this compound phosphoramidite monomer has been successfully developed. cam.ac.uknih.govresearchgate.net This process involves several chemical steps to appropriately protect the reactive functional groups on the nucleoside, including the 5'-hydroxyl, the exocyclic amine, and the newly introduced 5-hydroxymethyl group, while leaving the 3'-hydroxyl available for phosphitylation. The 2'-hydroxyl is already methylated.

Once the protected phosphoramidite monomer is synthesized, it can be used in an automated RNA synthesizer to be incorporated at any desired position within an RNA oligonucleotide sequence. nih.gov The development of these monomers is challenging due to the inherent lability of RNA and the need for orthogonal protecting groups that can be selectively removed without damaging the RNA chain. cam.ac.uk The availability of these synthetic monomers is invaluable for researchers to create custom RNA molecules to study the structural and functional impact of the hm5Cm modification in various biological contexts. nih.govresearchgate.net

Strategies for Preparing RNA Oligonucleotides Containing Site-Specific this compound

The site-specific incorporation of this compound (hm⁵Cm) into RNA oligonucleotides is a critical step for investigating its biological functions and structural impact. This process is not trivial due to the chemical sensitivities of the modified nucleoside. The primary and most effective strategy relies on the chemical synthesis of a stable hm⁵Cm phosphoramidite monomer that is compatible with standard automated solid-phase RNA synthesis protocols. nih.govcam.ac.ukresearchgate.net

The synthesis of the this compound (hm⁵Cm) phosphoramidite monomer was a significant challenge that had not been described in the literature until key research was published in the field. cam.ac.uk The presence of multiple reactive functional groups—the 5-hydroxymethyl group, the N⁴-exocyclic amine, and the 3'- and 5'-hydroxyls of the ribose sugar—necessitates a multi-step protection and synthesis strategy. cam.ac.ukresearchgate.net

Key Stages in hm⁵Cm Phosphoramidite Monomer Synthesis

StepDescriptionKey Reagents
1. Protection of 5'-OH The 5'-hydroxyl group of the starting material, 5-methyluridine, is protected with a dimethoxytrityl (DMT) group.DMT-Cl
2. Conversion to Cytidine (B196190) The uridine (B1682114) derivative is converted into a cytidine analogue through a process involving triazole intermediates and subsequent ammonolysis.TPS-Cl, Ammonolysis
3. Protection of N⁴-Amine The exocyclic amino group is protected, typically with an acetyl (Ac) group, to prevent side reactions during oligonucleotide synthesis.Acetic Anhydride
4. 2'-O-Methylation The 2'-hydroxyl group is methylated, a key feature of the target molecule.Not specified in detail in the abstract
5. 5-Methyl to 5-Hydroxymethyl A key transformation involves the oxidation of the 5-methyl group to a 5-hydroxymethyl group. This step often requires subsequent protection of the newly formed hydroxyl group (e.g., with an acetyl group) to create a 5-acetyloxymethyl group.Not specified in detail in the abstract
6. Deprotection & Reprotection Selective deprotection and reprotection steps are employed to manipulate the protecting groups on the sugar moiety. cam.ac.ukHydrogen fluoride (B91410) in pyridine
7. Final Phosphitylation The 3'-hydroxyl group is phosphitylated to create the reactive phosphoramidite monomer required for automated synthesis.2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

This table represents a generalized summary of the synthetic strategy. Specific reagents and conditions can vary.

Once the hm⁵Cm phosphoramidite monomer is synthesized, it can be incorporated into RNA oligonucleotides using standard solid-phase synthesis techniques, such as those based on 2'-O-ACE or 2'-O-t-butyldimethylsilyl (TBDMS) chemistry. cam.ac.ukresearchgate.net The coupling efficiency of the novel hm⁵Cm building block has been reported to be high, often exceeding 98%, which is comparable to standard unmodified phosphoramidites. nih.gov

Summary of Oligonucleotide Synthesis and Deprotection

PhaseStepTypical Conditions/ReagentsPurpose
Solid-Phase Synthesis Coupling hm⁵Cm phosphoramidite monomer, Activator (e.g., DCI)Site-specific incorporation of hm⁵Cm into the growing RNA chain.
Capping Acetic Anhydride, N-MethylimidazoleTo block unreacted 5'-hydroxyl groups and prevent the formation of failure sequences.
Oxidation Iodine solutionTo convert the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
Detritylation Dichloroacetic acid (DCA) in dichloromethaneTo remove the 5'-DMT protecting group, preparing the oligonucleotide for the next coupling cycle.
Post-Synthesis Cleavage & Deprotection Optimized mild basic conditions (e.g., aqueous methylamine/ammonia solutions)To cleave the completed RNA oligonucleotide from the solid support and remove protecting groups from the phosphate backbone and nucleobases. nih.govnih.gov
Purification HPLC, Size-exclusion chromatographyTo isolate the full-length, pure oligonucleotide from shorter sequences and contaminants.

The availability of these synthetic strategies and the custom-made hm⁵Cm monomer provides researchers with essential tools to produce high-purity RNA oligonucleotides containing this specific modification, paving the way for detailed studies of its role in epitranscriptomics. nih.govcam.ac.uk

Future Research Directions and Open Questions

Comprehensive Mapping of 2'-O-Methyl-5-hydroxymethylcytidine Sites at Base Resolution

A fundamental step towards understanding the function of hm5Cm is to determine its precise location within the transcriptome. While the existence of hm5Cm has been established, detailed maps of its distribution at single-base resolution are currently lacking. nih.govresearchgate.net Future research must focus on developing and applying sensitive and specific high-throughput sequencing methods to identify every hm5Cm site across different RNA species.

Techniques analogous to those used for mapping other RNA modifications, such as the periodate (B1199274) oxidation-based Nm-seq for 2'-O-methylation, could be adapted for hm5Cm. uconn.edu Such methods leverage the chemical properties of the modification to induce specific changes that can be detected by sequencing. For instance, the presence of the 2'-O-methyl group in hm5Cm could be exploited to protect the RNA from certain enzymatic or chemical cleavage, thereby allowing for the identification of the modified nucleotide. uconn.edu

Similarly, approaches developed for mapping 5-hydroxymethylcytosine (B124674) (5hmC) in DNA, like Tet-assisted bisulfite sequencing (TAB-seq), could potentially be modified for RNA analysis. nih.gov These methods rely on the differential chemical reactivity of the modified base to distinguish it from other cytosine variants. nih.govchinesechemsoc.org The development of such a technique for hm5Cm would provide genome-wide maps of its distribution, revealing its prevalence in different types of RNA and its specific locations within those molecules. This information is crucial for generating hypotheses about its potential regulatory functions. nih.gov

Sequencing TechniquePrincipleApplication to hm5Cm
Nm-seq Differential reactivity of 2'-O-methylated and 2'-hydroxylated nucleosides to periodate oxidation. uconn.eduCould be adapted to specifically identify the 2'-O-methyl group of hm5Cm.
TAB-seq (adapted for RNA) Glucosylation of 5hmC protects it from TET-mediated oxidation, allowing its distinction from 5mC. nih.govA similar enzymatic or chemical protection strategy could be developed for the 5-hydroxymethyl group of hm5Cm.
Nanopore Sequencing Direct detection of modified bases as they pass through a nanopore, based on distinct electrical signals. pnas.orgCould potentially distinguish hm5Cm from other cytosine modifications without the need for chemical labeling.

Elucidation of the Specific Enzymes Responsible for this compound Biogenesis

The biosynthetic pathway of hm5Cm is a key area of investigation. It is known to be a derivative of m5C, but the specific enzymes that catalyze its formation remain to be identified. nih.govacs.org While TET (ten-eleven translocation) enzymes are known to oxidize m5C to 5-hydroxymethylcytosine (hm5C) in both DNA and RNA, studies have shown that the formation of hm5Cm is independent of TET activity. nih.govacs.org This indicates the involvement of a different, yet-to-be-discovered enzymatic system. nih.govacs.org

Future research should focus on identifying the "writer" enzymes responsible for installing this modification. This will likely involve a combination of biochemical and genetic approaches. In vitro assays using cell extracts and synthetic RNA substrates containing hm5C could be used to screen for enzymatic activities that can convert hm5C to hm5Cm. Subsequently, protein purification and mass spectrometry can be employed to identify the candidate enzymes.

Genetic screens in model organisms could also be a powerful tool. By systematically knocking out or knocking down genes encoding putative methyltransferases or oxidases and then measuring the levels of hm5Cm, researchers can pinpoint the enzymes essential for its synthesis. The discovery of these enzymes will be a significant breakthrough, enabling a deeper understanding of how hm5Cm levels are regulated in response to different cellular signals and environmental cues.

Dissection of Molecular Mechanisms Underlying this compound-Mediated Functional Regulation

A central question in the field is how hm5Cm exerts its biological function. The presence of both a 2'-O-methyl and a 5-hydroxymethyl group suggests that this modification could influence RNA in multiple ways. The 2'-O-methylation is known to protect RNA from hydrolysis, thereby increasing its stability. nih.govresearchgate.net It can also affect the local RNA structure and its interactions with proteins. nih.govresearchgate.net The 5-hydroxymethyl group, on the other hand, could create new binding sites for specific "reader" proteins that recognize this modification.

Future studies should aim to identify these reader proteins and characterize their binding to hm5Cm-containing RNA. Techniques such as RNA pull-down assays coupled with mass spectrometry can be used to identify proteins that specifically interact with hm5Cm. Once identified, the functional consequences of these interactions can be investigated. For example, the binding of a reader protein could influence the translation, localization, or degradation of the modified RNA.

Furthermore, the impact of hm5Cm on RNA structure and function should be investigated in detail. Biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can be used to determine the structural changes induced by hm5Cm in RNA. In vitro translation and splicing assays can then be used to assess how these structural changes affect the biological activity of the RNA.

Investigation of Dynamic and Reversible Nature of this compound

While some RNA modifications are considered static, others are known to be dynamic and reversible, allowing for rapid changes in gene expression in response to various stimuli. nih.govacs.org The discovery that the m6A modification in mRNA can be demethylated has opened up the possibility that other RNA modifications, including hm5Cm, may also be actively removed. nih.govacs.org

Investigating the dynamics of hm5Cm will require the development of methods to track its levels over time and in response to different cellular conditions. This could involve the use of stable isotope labeling to follow the turnover of the modification. Furthermore, research should focus on identifying the "eraser" enzymes that may remove the 2'-O-methyl or 5-hydroxymethyl group from hm5Cm. The identification of such enzymes would provide strong evidence for the dynamic regulation of this modification and would open up new avenues for understanding its role in cellular signaling pathways.

Evolutionary Conservation and Divergence of this compound Across Life Domains

Initial studies have shown that hm5Cm is present in a variety of organisms, suggesting that it is a conserved RNA modification. nih.govacs.org However, a comprehensive analysis of its distribution across the tree of life is still needed. Future research should involve a systematic survey of hm5Cm levels in a wide range of species from all three domains of life: archaea, bacteria, and eukarya.

This comparative epitranscriptomics approach will provide insights into the evolutionary origins of hm5Cm and its functional diversification. For example, if hm5Cm is found to be essential in a particular group of organisms, it would suggest that it plays a critical role in their biology. Conversely, if its presence is restricted to certain lineages, it might indicate a more specialized function. Phylogenetic and structural analysis of the enzymes involved in hm5Cm metabolism across different species will also shed light on their evolutionary trajectories. nih.gov

Domain of LifeKnown Presence of hm5CHypothesized Presence of hm5CmPotential Significance
Archaea Yes nih.govacs.orgTo be determinedUnderstanding the ancestral functions of RNA modifications.
Bacteria Yes nih.govacs.orgTo be determinedExploring its role in prokaryotic gene regulation and stress responses.
Eukarya Yes nih.govacs.orgConfirmed in mammals, D. melanogaster, and C. elegans. nih.govacs.orgInvestigating its role in development, differentiation, and disease in higher organisms.

Integration of this compound Data with Multi-Omics Approaches for Systems-Level Understanding

To fully appreciate the biological significance of hm5Cm, it is essential to integrate data on its presence and abundance with other "omics" datasets. nih.govnih.gov A multi-omics approach, combining epitranscriptomics with genomics, transcriptomics, proteomics, and metabolomics, will provide a holistic view of the cellular processes influenced by this modification. azolifesciences.comrsc.org

For instance, by correlating the presence of hm5Cm at specific sites with changes in gene expression (transcriptomics) and protein abundance (proteomics), researchers can identify the downstream targets of hm5Cm-mediated regulation. nih.gov Furthermore, integrating hm5Cm data with information on chromatin modifications (epigenomics) could reveal potential links between RNA modifications and the regulation of gene transcription. nih.gov

This systems-level analysis will be crucial for building comprehensive models of how hm5Cm contributes to the complex network of molecular interactions that govern cellular function. nih.gov Such an integrated approach will ultimately lead to a deeper understanding of the role of this novel RNA modification in health and disease. azolifesciences.com

Q & A

Q. What methods are commonly used to detect and quantify hm5Cm in RNA?

hm5Cm is detected using liquid chromatography-mass spectrometry (LC-MS/HRMS) coupled with isotopic labeling (e.g., stable isotope tracing) to distinguish endogenous hm5Cm from artifacts. For quantification, calibration curves with synthetic hm5Cm standards are essential. This approach was validated in human cell studies, revealing hm5Cm levels ranging from 0.001% to 0.01% of total RNA nucleotides, depending on the organism and tissue type .

Q. How does hm5Cm differ functionally from its precursor, 5-methylcytidine (m5C), in RNA?

hm5Cm is a secondary oxidation product of m5C, formed via stepwise oxidation (m5C → hm5C → hm5Cm). Unlike m5C, which stabilizes RNA structures and regulates translation, hm5Cm may disrupt RNA-protein interactions due to its bulky 5-hydroxymethyl and 2'-O-methyl groups. This hypothesis is supported by in vitro studies showing reduced binding of hm5Cm-modified RNA to m5C readers like ALYREF .

Q. What experimental models are suitable for studying hm5Cm dynamics?

Human cell lines (e.g., HEK293T) and mouse tissues (e.g., liver) are primary models. RNA extraction protocols must include RNA hydrolysis (using RNase T1/T2) followed by nucleoside analysis via LC-MS to avoid confounding signals from DNA modifications. Isotope-tracing experiments with ¹³C-labeled methionine or glucose can track de novo hm5Cm synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in hm5Cm formation pathways (e.g., TET-independent vs. TET-dependent oxidation)?

Discrepancies arise from tissue-specific enzyme activity. For example, hm5Cm formation in mouse liver is TET-independent , as shown by CRISPR-Cas9 TET2/3 knockout models, whereas neuronal cells rely on TET1. To validate pathways:

  • Use isotopic tracing (¹³C-glucose) to map carbon sources.
  • Perform in vitro enzyme assays with recombinant TET proteins and m5C-modified RNA substrates .

Q. What challenges exist in synthesizing RNA oligonucleotides containing site-specific hm5Cm modifications?

Synthesis requires phosphoramidite chemistry with protected hm5Cm monomers. Key hurdles include:

  • Avoiding side reactions during 2'-O-methylation and 5-hydroxymethylation steps.
  • Validating incorporation via MALDI-TOF MS and enzymatic digestion followed by LC-MS.
    Tanpure et al. (2017) achieved 70–85% coupling efficiency using optimized solid-phase synthesis protocols .

Q. How does hm5Cm’s distribution vary across RNA species (e.g., mRNA vs. tRNA)?

Deep sequencing of hm5Cm-enriched RNA (via antibody pulldown or chemical labeling) reveals preferential localization in tRNA and rRNA (e.g., 28S rRNA in mammals). For mRNA, hm5Cm is sparse (<0.005% of cytosines) but enriched near stop codons, suggesting a role in translation termination .

Q. What computational tools are available to predict hm5Cm’s impact on RNA secondary structures?

Tools like RNAfold (ViennaRNA Package) and Rosetta can model hm5Cm’s steric effects. Empirical data from SHAPE-MaP (selective 2'-hydroxyl acylation analyzed by primer extension) show hm5Cm destabilizes helices by ~1.5 kcal/mol compared to m5C, altering ribosome binding sites .

Methodological and Analytical Challenges

Q. How can cross-species conservation of hm5Cm inform its biological significance?

Comparative LC-MS analysis of total RNA from Drosophila, zebrafish, and primates shows hm5Cm is evolutionarily conserved , with higher abundance in vertebrates (e.g., 0.008% in human vs. 0.002% in zebrafish RNA). Functional studies using cross-species RNA chimeras (e.g., human hm5Cm-modified tRNA in yeast) can test conservation of roles like stress response .

Q. What strategies address low hm5Cm abundance in data interpretation?

  • Enrichment protocols : Anti-hm5Cm antibodies or click chemistry (e.g., alkyne-tagged hm5Cm).
  • Statistical normalization : Spike-in synthetic hm5Cm analogs (e.g., ¹⁵N-labeled) to control for technical variability in LC-MS .

Q. How does hm5Cm interact with the epitranscriptomic machinery (e.g., readers, writers, erasers)?

Use RNA immunoprecipitation (RIP) with antibodies against m5C/hm5C-binding proteins (e.g., YTHDF2) or CRISPR screens to identify hm5Cm-specific interactors. For example, hm5Cm in rRNA correlates with reduced binding to DNMT2, a tRNA methyltransferase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.